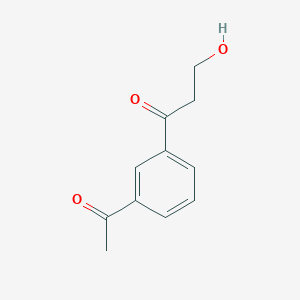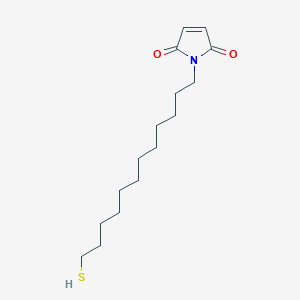
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a 12-sulfanyldodecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione typically involves the reaction of 12-bromododecane with pyrrole-2,5-dione under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in metal chelation processes. Additionally, the pyrrole ring can participate in π-π interactions with aromatic systems, influencing its biological activity .
類似化合物との比較
Similar Compounds
12-Sulfanyldodecyl β-D-glucopyranoside: Similar in structure but with a glucopyranoside moiety instead of a pyrrole ring.
12-Mercaptododecylphosphonic acid: Contains a phosphonic acid group instead of a pyrrole ring.
1-Methyl-3-(12-sulfanyldodecyl)-1H-imidazol-3-ium bromide: Features an imidazole ring instead of a pyrrole ring.
Uniqueness
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring and a long sulfanyldodecyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
915798-83-3 |
|---|---|
分子式 |
C16H27NO2S |
分子量 |
297.5 g/mol |
IUPAC名 |
1-(12-sulfanyldodecyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H27NO2S/c18-15-11-12-16(19)17(15)13-9-7-5-3-1-2-4-6-8-10-14-20/h11-12,20H,1-10,13-14H2 |
InChIキー |
QBKADKBKECZICM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




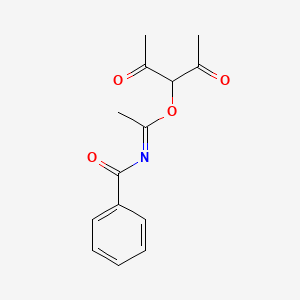
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
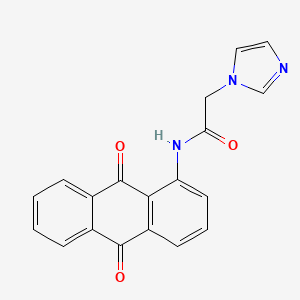
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
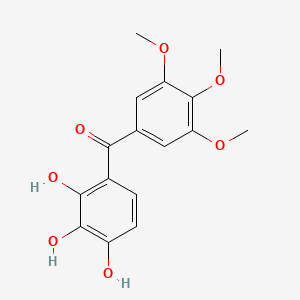
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
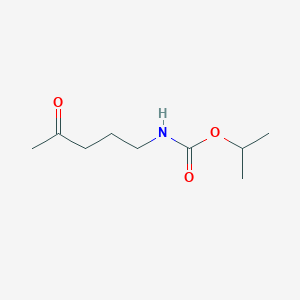

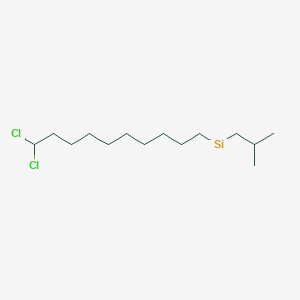
![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
